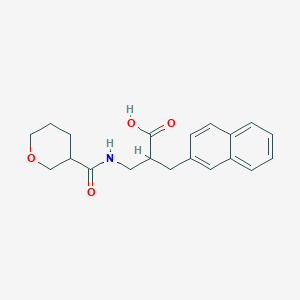![molecular formula C21H23NO5 B6662711 2-[3-[[[2-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)acetyl]amino]methyl]phenoxy]acetic acid](/img/structure/B6662711.png)
2-[3-[[[2-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)acetyl]amino]methyl]phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[[[2-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)acetyl]amino]methyl]phenoxy]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydronaphthalene ring system, which is a structural motif commonly found in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[[[2-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)acetyl]amino]methyl]phenoxy]acetic acid typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene derivative. This can be achieved through hydrogenation of naphthalene under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of advanced chemical reactors and purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one atom or group within the molecule with another.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Typical reagents are hydrogen gas (H₂) and metal catalysts like palladium (Pd).
Substitution: : Reagents such as halogens (Cl₂, Br₂) and strong acids or bases are often used.
Major Products Formed
The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study the interaction of small molecules with biological targets. Its structural complexity allows for the exploration of binding affinities and biological activities.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for therapeutic interventions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be harnessed for various applications, including coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 2-[3-[[[2-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)acetyl]amino]methyl]phenoxy]acetic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)acetic acid
4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid
6-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine
Uniqueness
2-[3-[[[2-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)acetyl]amino]methyl]phenoxy]acetic acid stands out due to its specific structural features, such as the presence of the amino methyl group and the phenoxy acetic acid moiety. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[3-[[[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]amino]methyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c23-20(13-26-19-9-8-16-5-1-2-6-17(16)11-19)22-12-15-4-3-7-18(10-15)27-14-21(24)25/h3-4,7-11H,1-2,5-6,12-14H2,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKINXVLXPACAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OCC(=O)NCC3=CC(=CC=C3)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-[Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl(methyl)amino]acetyl]piperidine-4-carboxylic acid](/img/structure/B6662628.png)
![3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]-2-methylpropanoic acid](/img/structure/B6662638.png)
![3-[[4-(Difluoromethylsulfonyl)benzoyl]amino]-2-methylpropanoic acid](/img/structure/B6662658.png)
![4-[4-(Triazol-1-yl)benzoyl]morpholine-2-carboxylic acid](/img/structure/B6662673.png)

![4-[3-(3-Fluorophenyl)-3-hydroxypropanoyl]morpholine-2-carboxylic acid](/img/structure/B6662678.png)
![2-[[(1-Benzylpyrrolidine-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6662679.png)
![4-[2-(2-Fluoro-5-methylphenoxy)acetyl]morpholine-2-carboxylic acid](/img/structure/B6662692.png)
![5-[[[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B6662695.png)
![2-[4-[2-(1,3-Benzodioxol-5-yl)acetyl]morpholin-2-yl]acetic acid](/img/structure/B6662700.png)
![2-[3-[(7-Oxabicyclo[2.2.1]heptane-2-carbonylamino)methyl]phenoxy]acetic acid](/img/structure/B6662704.png)
![2-[4-[2-(1-Adamantyl)acetyl]morpholin-2-yl]acetic acid](/img/structure/B6662718.png)
![2-[4-(5-Phenoxyfuran-2-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B6662720.png)
![2-[4-(3-Phenylimidazole-4-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B6662728.png)
